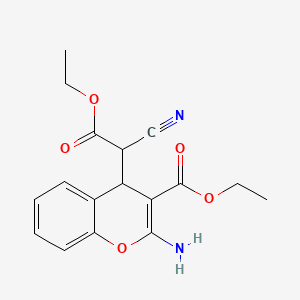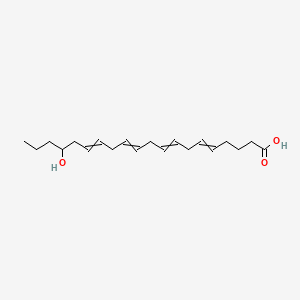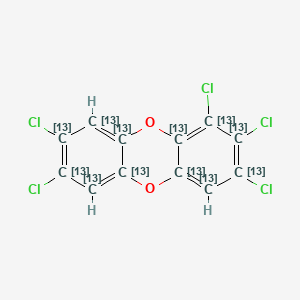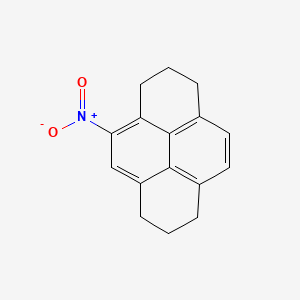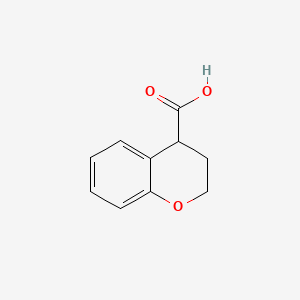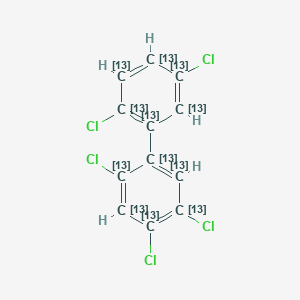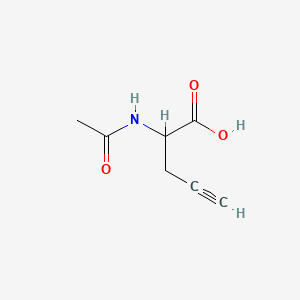
6-Iodoquinoxaline
Vue d'ensemble
Description
6-Iodoquinoxaline is a chemical compound with the empirical formula C8H5IN2. Its molecular weight is 256.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6-Iodoquinoxaline is represented by the SMILES stringIC1=CC=C2N=CC=NC2=C1 and the InChI string 1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H . Physical And Chemical Properties Analysis
6-Iodoquinoxaline is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Development of Analytical Protocols for Melanoma Imaging Agents
6-Iodoquinoxaline derivatives, specifically N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carbamide (ICF 01012), have shown promise as melanoma imaging agents suitable for internal radionuclide therapy. The development of a high-performance liquid chromatographic method for the detection of ICF 01012 in biological samples highlights its potential application in pharmacokinetic studies and internal radionuclide therapy for melanoma (Denoyer et al., 2008).
Synthesis of Biologically Active Compounds
The synthesis of bromo-4-iodoquinoline, a precursor for the creation of various biologically active compounds, showcases the importance of 6-iodoquinoxaline derivatives in pharmaceutical research. This process, involving cyclization and substitution reactions, underpins the synthesis of compounds like GSK2126458, demonstrating the versatility of 6-iodoquinoxaline derivatives in drug development (Wang et al., 2015).
Targeted Radionuclide Therapy and PET Imaging of Melanoma
The exploration of 6-iodoquinoxaline-2-carboxamide derivatives for both imaging and treatment of melanoma through PET imaging and targeted radionuclide therapy indicates significant therapeutic potential. This multimodal approach, utilizing both fluorinated and iodinated structures, could revolutionize the management of melanoma by enabling early imaging and effective treatment (Billaud et al., 2013).
Antifungal Activity of Quinazolin-4(3H)-one Derivatives
The preparation and evaluation of 6-iodoquinazolin-4(3H)-one derivatives for their fungicidal activities highlight another aspect of 6-iodoquinoxaline's utility in developing new antimicrobial agents. Such studies emphasize the compound's role in addressing fungal infections, broadening the scope of its applications in medicinal chemistry (El-Hashash et al., 2015).
Synthesis of Quinoline Derivatives for Drug Discovery
Research into the efficient synthesis of quinoline derivatives through aminocarbonylation of 6-iodoquinoline further demonstrates the compound's significance in drug discovery and development. This process allows for the production of various structurally diverse quinoline derivatives, highlighting the adaptability of 6-iodoquinoxaline derivatives in synthesizing pharmacologically relevant molecules (Chniti et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoxaline derivatives are known to interact with various biological targets, including enzymes, receptors, and microorganisms
Biochemical Pathways
Given the potential similarities with 6-ohda, it might affect pathways related to free radical formation and mitochondrial respiration
Pharmacokinetics
It is reported that 6-iodoquinoxaline has high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 inhibitor . More research is needed to fully understand the pharmacokinetics of 6-Iodoquinoxaline.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Action Environment
Environmental factors are known to influence the prevalence and transmission of diseases, as well as the effectiveness of therapeutic agents
Propriétés
IUPAC Name |
6-iodoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDPVJVUFEWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640609 | |
| Record name | 6-Iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoxaline | |
CAS RN |
50998-18-0 | |
| Record name | 6-Iodoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of isomeric phenylquinoxalines, and how are they determined?
A1: Isomeric phenylquinoxalines, specifically those derived from reactions like 3-bromobenzil with 4-iodo-o-phenylenediamine, exhibit distinct structural features. These isomers, identifiable by their varying melting points, have been meticulously characterized using techniques like X-ray crystallography and 13C NMR spectroscopy []. This analysis allowed for the definitive assignment of structural configurations, differentiating between isomers like 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline and 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline.
Q2: How does the presence of isomers affect the properties of acetylene-terminated quinoxaline resin systems?
A2: Research indicates that isomeric mixtures of acetylene-terminated quinoxalines can significantly influence the material properties of these resin systems []. For instance, the presence of isomers has been found to hinder the transition from an amorphous to a crystalline state. Additionally, isomers can exhibit notable variations in solubility and melting point behavior, which directly impacts the melt processing of these resin systems.
Q3: Can you describe a regioselective synthetic route for 6-iodoquinoxaline derivatives?
A3: A highly regioselective synthesis of 2-chloro-6-iodoquinoxaline can be achieved by leveraging the reactivity of 2(1H)-quinoxalinone []. This method involves an electrophilic substitution reaction where 2(1H)-quinoxalinone reacts with iodide ions in a 95% sulfuric acid medium. The reaction proceeds with high selectivity, favoring substitution at the 6-position of the quinoxaline ring, leading to the desired 2-chloro-6-iodoquinoxaline derivative.
Q4: What are the potential applications of 6-iodoquinoxaline derivatives in medicinal chemistry?
A4: 6-Iodoquinoxaline derivatives have shown promise as potential radiotracers for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, particularly in the context of melanoma []. For instance, [(18)F]8, a fluorinated 6-iodoquinoxaline-2-carboxamide derivative, has demonstrated favorable tumor uptake and clearance properties in preclinical models, highlighting its potential for melanoma imaging and therapy.
Q5: Are there specific structural modifications of 6-iodoquinoxaline derivatives that enhance their properties as imaging agents?
A5: Research suggests that incorporating fluorine atoms into the side chains of 6-iodoquinoxaline-2-carboxamide derivatives can significantly impact their in vivo biodistribution and imaging characteristics []. This structure-activity relationship study highlighted the importance of side chain modifications in optimizing these compounds for PET imaging applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



